molecular formula C15H11F3N2O3 B11078310 4-Trifluoromethylbenzoic acid, N'-(2-hydroxybenzoyl)hydrazide

4-Trifluoromethylbenzoic acid, N'-(2-hydroxybenzoyl)hydrazide

Cat. No.: B11078310
M. Wt: 324.25 g/mol
InChI Key: BAWZGIQHIPOWQQ-UHFFFAOYSA-N
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Description

4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoic acid moiety, along with a hydrazide linkage to a 2-hydroxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide typically involves the reaction of 4-trifluoromethylbenzoic acid with 2-hydroxybenzoyl hydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide in an anhydrous solvent like N,N-dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the hydrazide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazide linkage can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide is unique due to the combination of its trifluoromethyl group, hydrazide linkage, and 2-hydroxybenzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H11F3N2O3

Molecular Weight

324.25 g/mol

IUPAC Name

2-hydroxy-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)10-7-5-9(6-8-10)13(22)19-20-14(23)11-3-1-2-4-12(11)21/h1-8,21H,(H,19,22)(H,20,23)

InChI Key

BAWZGIQHIPOWQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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